molecular formula C13H10N2 B13819491 6H-6,9-Methanoazepino[1,2-a]benzimidazole CAS No. 235-83-6

6H-6,9-Methanoazepino[1,2-a]benzimidazole

Cat. No.: B13819491
CAS No.: 235-83-6
M. Wt: 194.23 g/mol
InChI Key: CYGOZAJEHXHPKR-UHFFFAOYSA-N
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Description

6H-6,9-Methanoazepino[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound. It is part of the benzimidazole family, which is known for its wide range of biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system that combines the benzimidazole core with an azepine ring, creating a unique and complex molecular framework.

Preparation Methods

The synthesis of 6H-6,9-Methanoazepino[1,2-a]benzimidazole typically involves the construction of the benzimidazole core followed by the formation of the azepine ring. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents under acidic conditions . This is followed by cyclization reactions to form the azepine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

6H-6,9-Methanoazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

6H-6,9-Methanoazepino[1,2-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-6,9-Methanoazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

6H-6,9-Methanoazepino[1,2-a]benzimidazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

235-83-6

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8,11,13-hexaene

InChI

InChI=1S/C13H10N2/c1-2-4-12-11(3-1)14-13-10-6-5-9(7-10)8-15(12)13/h1-6,8,10H,7H2

InChI Key

CYGOZAJEHXHPKR-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1=CN3C2=NC4=CC=CC=C43

Origin of Product

United States

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